![molecular formula C6H10N2O2 B2617525 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one CAS No. 2137567-26-9](/img/structure/B2617525.png)
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one is a chemical compound with the CAS Number: 2137567-26-9 . It has a molecular weight of 142.16 and its IUPAC name is 5-oxa-2,7-diazaspiro[3.5]nonan-6-one . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one is 1S/C6H10N2O2/c9-5-8-2-1-6(10-5)3-7-4-6/h7H,1-4H2,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary target of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one is the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation . Mutations in the RAS gene, which codes for this protein, are known drivers of oncogenic alteration in human cancer .
Mode of Action
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one interacts with its target, the KRAS G12C protein, by binding covalently to it . Specifically, the compound binds in the switch-II pocket of the KRAS G12C protein . This interaction inhibits the activity of the protein, thereby affecting the cellular processes it regulates .
Biochemical Pathways
The binding of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one to the KRAS G12C protein affects the RAS signaling pathway . This pathway is involved in cell growth, differentiation, and survival. By inhibiting the KRAS G12C protein, the compound disrupts this pathway, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
The ADME properties of 5-Oxa-2,7-diazaspiro[3It has been reported that the compound has high metabolic stability in human and mouse liver microsomes . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one’s action include the inhibition of the KRAS G12C protein and disruption of the RAS signaling pathway . This can lead to the inhibition of cellular processes such as proliferation and differentiation, potentially resulting in the inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to its target. Additionally, the presence of other molecules can influence the compound’s action. For instance, the presence of certain enzymes can affect the compound’s metabolic stability . 5]nonan-6-one.
Eigenschaften
IUPAC Name |
5-oxa-2,7-diazaspiro[3.5]nonan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-5-8-2-1-6(10-5)3-7-4-6/h7H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDAHMNEKGQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)OC12CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one | |
CAS RN |
2137567-26-9 |
Source
|
Record name | 5-oxa-2,7-diazaspiro[3.5]nonan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.